

Toxicological Profile of Dimefox: An In-depth Technical Guide

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Compound of Interest

Compound Name: Dimefox

Cat. No.: B150142

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Executive Summary

Dimefox (CAS No. 115-26-4) is a highly toxic organophosphate compound, formerly used as a systemic insecticide and acaricide.[1][2] Like other organophosphates, its primary mechanism of toxicity is the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic crisis characterized by a wide range of autonomic and neuromuscular symptoms.[3][4] Due to its high toxicity, **Dimefox** has been deemed obsolete or is no longer registered for use as a pesticide in many countries, including the United States and the United Kingdom.[1][2] This technical guide provides a comprehensive overview of the available toxicological data for **Dimefox**, including its mechanism of action, acute toxicity, and what is known about its long-term effects. This document also outlines representative experimental protocols for key toxicological assessments and visualizes important pathways and workflows.

Chemical and Physical Properties

Dimefox is a colorless liquid with a characteristic fishy odor.[2] Key chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C4H12FN2OP	[2]
Molar Mass	154.125 g·mol ⁻¹	[2]
Appearance	Colorless liquid	[2]
Odor	Fishy	[2]
Density	1.11 g·mL ⁻¹	[2]
Solubility in water	14.8 g·L ⁻¹	[2]
Vapor Pressure	14663 mPa	[2]

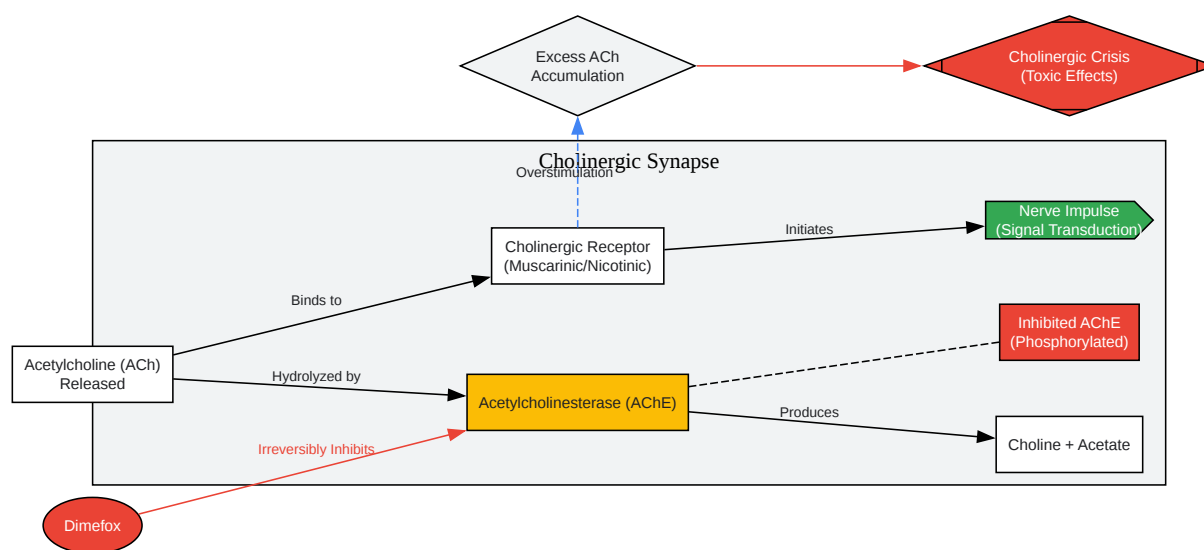
Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of **Dimefox**'s toxicity is the inhibition of acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, a process essential for terminating nerve impulses.

Dimefox, as an organophosphate, acts as an irreversible inhibitor of AChE. The phosphorus atom in **Dimefox** is electrophilic and reacts with the serine hydroxyl group in the active site of AChE, forming a stable, covalent phosphate-enzyme complex. This phosphorylation of the enzyme renders it inactive, preventing the breakdown of acetylcholine.

The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors (both muscarinic and nicotinic), causing a wide array of toxic signs and symptoms.[3]

Signaling Pathway: Acetylcholinesterase Inhibition by Dimefox



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Caption: Inhibition of Acetylcholinesterase by **Dimefox** leading to Cholinergic Crisis.

Pharmacokinetics (ADME)

Detailed pharmacokinetic studies specifically on **Dimefox** are limited in the available scientific literature. However, based on general knowledge of organophosphates and some available data, the following can be inferred:

- Absorption: **Dimefox** can be absorbed through inhalation, ingestion, and dermal contact.[2] The rate of absorption is expected to be rapid via inhalation and ingestion, while dermal absorption may be slower but still significant.[4]
- Distribution: Following absorption, organophosphates are generally distributed throughout the body.

- Metabolism: Some organophosphates undergo metabolic activation in the liver to more potent AChE inhibitors.[5] It is plausible that **Dimefox** may also be metabolized by hepatic enzymes.
- Excretion: Limited data suggests that after oral administration in rats, **Dimefox** and its metabolites are eliminated primarily through the urine.[6]

Toxicology Profile

Acute Toxicity

Dimefox is classified as highly toxic.[1] The primary effects of acute exposure are due to the cholinergic crisis.

Signs and Symptoms of Acute Exposure:[4]

- Muscarinic effects: Nausea, vomiting, diarrhea, abdominal cramps, excessive salivation, sweating, blurred vision (due to miosis), and bronchoconstriction.
- Nicotinic effects: Muscle fasciculations, cramping, weakness, and eventually paralysis.
- Central Nervous System (CNS) effects: Headache, dizziness, anxiety, confusion, convulsions, coma, and respiratory depression.

Quantitative Acute Toxicity Data:

Species	Route	LD50	Reference
Rat	Oral	1 - 7.5 mg/kg	[6]
Rat	Dermal	5 mg/kg	[6]
Mouse	Oral	2 mg/kg	[2]
Rabbit	Intravenous	3 mg/kg	[2]
Human (probable oral lethal dose)	Oral	5 - 50 mg/kg	[6]

Chronic Toxicity

Specific long-term studies on the chronic toxicity of **Dimefox** are not well-documented in the reviewed literature. However, chronic exposure to other organophosphates has been associated with long-term neurological and neurobehavioral deficits.[\[3\]](#)[\[7\]](#)[\[8\]](#)

No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL):

Species	Exposure Duration	Endpoint	NOAEL	LOAEL	Reference
Human	-	Red cell cholinesterase inhibition	0.002 mg/kg/day	-	[6]
Rat	-	Red cell cholinesterase inhibition	0.003 mg/kg/day	-	[6]
Pig	-	Red cell cholinesterase inhibition	0.006 mg/kg/day	-	[6]

Genotoxicity, Carcinogenicity, and Reproductive and Developmental Toxicity

There is a significant lack of specific data on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of **Dimefox**. Studies on other organophosphates have shown mixed results, with some demonstrating genotoxic or carcinogenic potential.[\[9\]](#)[\[10\]](#) Given the absence of **Dimefox**-specific data, a conclusive statement on these endpoints cannot be made.

Regulatory bodies like the National Toxicology Program (NTP) have not published specific carcinogenesis bioassays for **Dimefox**.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically utilizing **Dimefox** are scarce. The following sections describe representative methodologies for key toxicity

assessments, based on established guidelines and protocols for organophosphates.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the in vitro inhibition of AChE.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

- Phosphate buffer (e.g., pH 8.0)
- Acetylthiocholine iodide (ATCI) solution
- DTNB solution
- Purified acetylcholinesterase (from electric eel or human erythrocytes)
- Test compound (**Dimefox**) dissolved in a suitable solvent (e.g., DMSO, ensuring final concentration does not inhibit the enzyme)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compound (**Dimefox**).
- In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. Include a control with solvent only.
- Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the ATCI and DTNB solution to all wells.

- Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) to determine the reaction rate.
- Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
- The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Acute Oral Toxicity (LD₅₀ Determination)

This protocol outlines a general procedure for determining the median lethal dose (LD₅₀) in rodents, following principles of OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or similar methods.

Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strain) of a single sex are typically used.

Procedure:

- Animals are fasted overnight prior to dosing.
- The test substance (**Dimefox**) is administered by gavage in a suitable vehicle.
- A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg). A sighting study with a single animal may be performed to determine the starting dose.
- Animals are observed for signs of toxicity and mortality for at least 14 days. Observations should be frequent on the day of dosing and at least daily thereafter.
- All clinical signs, body weight changes, and mortality are recorded.
- A gross necropsy is performed on all animals at the end of the study.
- The LD₅₀ is estimated based on the mortality data.

Dermal and Inhalation Toxicity Studies

Standardized guidelines from regulatory bodies like the OECD and EPA exist for conducting dermal and inhalation toxicity studies.^{[14][15][16][17][18][19][20][21]} These studies involve applying the test substance to the skin of animals (typically rats or rabbits) or exposing them to an aerosol or vapor in an inhalation chamber, respectively. Endpoints similar to acute oral toxicity studies are evaluated.

Carcinogenicity Bioassay

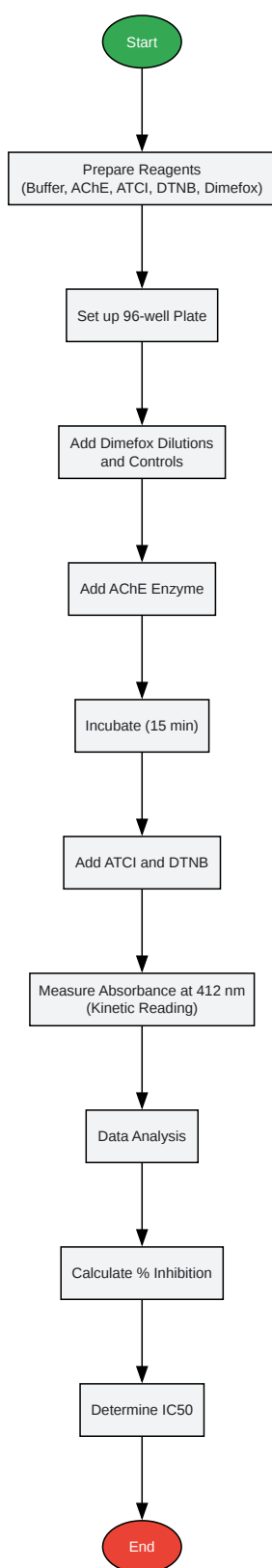
A long-term carcinogenicity bioassay, typically conducted over two years in rodents, would be necessary to evaluate the carcinogenic potential of **Dimefox**. These studies are performed according to stringent guidelines (e.g., NTP, OECD).^{[11][12][13]}

Reproductive and Developmental Toxicity Studies

To assess reproductive and developmental toxicity, multi-generational studies in rodents are typically conducted (e.g., OECD Guidelines 416, 422, 443).^{[22][23][24][25][26]} These studies evaluate the effects of the test substance on reproductive performance of the parental generation and the development of their offspring.

Visualizations

Experimental Workflow: In Vitro AChE Inhibition Assay



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Caption: A generalized workflow for an in vitro acetylcholinesterase inhibition assay.

Conclusion

Dimefox is a highly toxic organophosphate with a well-established mechanism of action involving the irreversible inhibition of acetylcholinesterase. The acute toxicological effects are well-characterized and are consistent with a cholinergic crisis. However, there is a significant lack of publicly available data on the pharmacokinetics, chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity of **Dimefox**. This data gap makes a complete risk assessment for long-term exposure challenging. The experimental protocols provided in this guide are representative methodologies that can be applied to assess the toxicological profile of organophosphates like **Dimefox**. Further research would be necessary to fully elucidate the complete toxicological profile of this compound.

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